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Compound of Interest

Compound Name:
Ethyl 6-hydroxypyrimidine-4-

carboxylate

Cat. No.: B1437708 Get Quote

An In-Depth Technical Guide to the Basic Properties of Ethyl 6-hydroxypyrimidine-4-
carboxylate

Abstract
Ethyl 6-hydroxypyrimidine-4-carboxylate is a pivotal heterocyclic compound that serves as a

versatile scaffold in medicinal and agricultural chemistry. Its unique pyrimidine core, substituted

with both a hydroxyl (or its keto tautomer) and an ethyl carboxylate group, provides multiple

reaction sites for chemical modification. This guide offers an in-depth exploration of its

fundamental chemical and physical properties, synthesis, reactivity, and biological significance.

Authored from the perspective of a senior application scientist, this document aims to provide

researchers, scientists, and drug development professionals with the technical accuracy and

field-proven insights necessary to effectively utilize this compound in their research endeavors.

We will delve into the causality behind experimental choices, present self-validating protocols,

and ground all claims in authoritative references.

Molecular Identity and Structure
Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound built upon a

pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at

positions 1 and 3.[1] The molecule is further functionalized with a hydroxyl group at position 6

and an ethyl ester group at position 4.[1]
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A critical structural feature of this molecule is its existence in a tautomeric equilibrium between

the hydroxyl (enol) form and a keto form. The International Union of Pure and Applied

Chemistry (IUPAC) nomenclature, ethyl 6-oxo-1H-pyrimidine-4-carboxylate, indicates that the

keto tautomer is the preferred form for systematic naming, reflecting its likely predominance

under standard conditions.[1][2] This keto-enol tautomerism is a cornerstone of its reactivity

and biological interactions.

Keto-Enol Tautomerism
The interconversion between the keto and enol forms is a dynamic equilibrium catalyzed by

acid or base.[3][4] While the keto form is generally more stable for simple carbonyl compounds,

the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen

bonding.[4][5] In the case of Ethyl 6-hydroxypyrimidine-4-carboxylate, the equilibrium

between the "hydroxy" (enol) and "oxo" (keto) forms dictates its hydrogen bonding potential

and reactivity at the C6 position.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design,

including reaction setup, purification, and analytical characterization.
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Property Value Source

CAS Number 223788-14-5 [1]

Molecular Formula C₇H₈N₂O₃ [1]

Molecular Weight 168.15 g/mol [1]

IUPAC Name
ethyl 6-oxo-1H-pyrimidine-4-

carboxylate
[1][2]

SMILES CCOC(=O)C1=CC(=O)NC=N1 [1]

InChI Key
RDEDWQDJPRDEBZ-

UHFFFAOYSA-N
[1]

Melting Point

Not fully characterized; similar

compounds range from 106-

217°C.

[1]

Synthesis and Purification
The synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate is most commonly achieved

through a cyclocondensation reaction. Understanding this process is key to obtaining high-

purity material for further research.

Principle of Synthesis: Cyclocondensation
The standard synthesis involves the condensation of a β-ketoester (ethyl acetoacetate) with a

urea-like compound.[1] This reaction is a classic example of heterocyclic ring formation. The

choice of an acid catalyst, such as p-toluenesulfonic acid, is critical; it protonates the carbonyl

oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic

attack by urea. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively

easy to remove post-reaction.[1]
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 drives 
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Purification:
Recrystallization or Chromatography

 leading to 
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Ethyl 6-hydroxypyrimidine-4-carboxylate

 yields 

General workflow for synthesis.
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Caption: General workflow for synthesis.

Detailed Experimental Protocol
This protocol is a representative method based on established literature.[1][6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl

acetoacetate (1.0 eq) and urea (1.0 eq).

Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. Introduce a

catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 3-6

hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

Product Isolation: After completion, cool the reaction mixture to room temperature and then

further in an ice bath. The product often precipitates from the solution. If not, reduce the

solvent volume under reduced pressure.
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Purification: Collect the crude solid by filtration. Wash with cold ethanol or water. For higher

purity, recrystallize the solid from a suitable solvent like ethanol or purify via column

chromatography.

Chemical Reactivity and Stability
The dual functionality of the hydroxyl/keto group and the ethyl ester allows for a range of

chemical transformations, making it a valuable synthetic intermediate.

Reaction Type Reagents & Conditions Result

Oxidation
Potassium permanganate,

hydrogen peroxide

Introduction of new functional

groups on the pyrimidine ring.

[1]

Reduction
Sodium borohydride, lithium

aluminum hydride

Conversion of the keto group

to a secondary alcohol.[1]

Nucleophilic Substitution
Amines, thiols under acidic or

basic conditions

Replacement of the ethoxy

group of the ester.[1]

Hydrolysis
Aqueous acid or base (e.g.,

LiOH, HCl)

Conversion of the ethyl ester

to the corresponding

carboxylic acid.[7]

Stability: The compound is generally stable under standard laboratory conditions. However,

prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. Thermal

stability is considered good, though a precise melting point is not consistently reported.[1]

Solubility Profile: Its polar functional groups (ester, hydroxyl/keto, N-H) confer solubility in polar

protic solvents. It is known to be soluble in methanol and ethanol.[1] This characteristic is

leveraged during its synthesis and purification (recrystallization).

Spectroscopic and Analytical Data
While a complete, published spectrum for this specific molecule is not available in the initial

search, its structure allows for predictable spectroscopic signatures based on analogous

compounds.[8][9]
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons,

one or more singlets for the pyrimidine ring protons, and a broad singlet for the N-H proton.

The chemical shifts would be highly dependent on the solvent used (e.g., DMSO-d₆).

¹³C NMR: Carbon signals for the ethyl group, the pyrimidine ring carbons, and two distinct

carbonyl carbons (one for the ester and one for the C6-keto group) are expected.

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400

cm⁻¹), C=O stretching for the ester and keto groups (typically in the 1650-1750 cm⁻¹ region),

and C-N/C=C stretching from the pyrimidine ring.

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 168.15.

Applications in Research and Development
Ethyl 6-hydroxypyrimidine-4-carboxylate is not merely a laboratory chemical but a strategic

building block in the development of new bioactive molecules.[2]

Medicinal Chemistry: It is a foundational intermediate for synthesizing more complex

heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of

biological activities, and this scaffold has been investigated for developing novel

antimicrobial, antiviral, antiallergic, and antileishmanial agents.[1] Its structure is a key

component in molecules targeting neurological disorders and inflammatory pathways.[2][10]

Agricultural Chemistry: The pyrimidine core is present in many agrochemicals. This

compound is used in the synthesis of targeted herbicides and fungicides, contributing to the

development of modern crop protection products.[2][10]

Biochemical Research: Due to its ability to interact with biological targets, it is used as a tool

compound in studies of enzyme inhibition and metabolic pathways.[10]

Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed. Users should

consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be

performed in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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